molecular formula C13H16ClNO2 B1428481 3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride CAS No. 199105-26-5

3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride

Cat. No. B1428481
M. Wt: 253.72 g/mol
InChI Key: MDJMGJJYDDMATF-UHFFFAOYSA-N
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Description

“3,4-Dihydrospiro[1-benzopyran-2,3’-piperidine]-4-one hydrochloride” is a chemical compound with the CAS Number: 2094731-97-0 . It has a molecular weight of 239.74 . The IUPAC name for this compound is spiro [chromane-2,3’-piperidine] hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO.ClH/c1-2-5-12-11 (4-1)6-8-13 (15-12)7-3-9-14-10-13;/h1-2,4-5,14H,3,6-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.

Scientific Research Applications

Sigma Receptor Ligands

A study by Maier and Wünsch (2002) explored a series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], including 3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride, as potent and selective σ-receptor ligands. They discovered that certain structural variations, like a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, enhanced the σ1-receptor affinity significantly (Maier & Wünsch, 2002).

Enantioselective Synthesis

Pavé et al. (2003) conducted research on the enantioselective synthesis of spirocyclic aminochroman derivatives, including this compound. They focused on developing a methodology that would serve as a template for generating related spirocyclic compounds, demonstrating the versatility of this chemical structure in synthetic chemistry (Pavé et al., 2003).

Thiophene Bioisosteres

Oberdorf et al. (2008) explored thiophene bioisosteres of spirocyclic benzopyrans, including variants of the specified compound. Their synthesis and evaluation revealed insights into the relationship between structural modifications and pharmacological activity, particularly in terms of sigma receptor affinity (Oberdorf et al., 2008).

Acetyl-CoA Carboxylase Inhibitors

Huard et al. (2012) synthesized and evaluated a variety of spiro-piperidine lactam derivatives as acetyl-CoA carboxylase inhibitors. This study highlights the compound's potential application in medicinal chemistry, particularly in developing new inhibitors for specific enzymes (Huard et al., 2012).

Histamine-3 Receptor Antagonists

Dandu et al. (2012) synthesized a novel class of spiro[benzopyran-2,4'-piperidine] derivatives, which showed high affinity and selectivity as histamine-3 receptor antagonists. This study signifies the compound's role in developing new drugs targeting specific histamine receptors (Dandu et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

spiro[3H-chromene-2,3'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-11-8-13(6-3-7-14-9-13)16-12-5-2-1-4-10(11)12;/h1-2,4-5,14H,3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJMGJJYDDMATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C3=CC=CC=C3O2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride
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3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride
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3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride

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